FGFR1 Kinase Inhibition: 4-CF₃ Substitution Confers Nanomolar Potency
A derivative of 4-(trifluoromethyl)-1H-indazol-6-amine exhibits an IC₅₀ of 15.0 nM against FGFR1 in an enzymatic inhibition assay . While direct comparator data for the unsubstituted parent scaffold is not available in the same study, this value significantly surpasses the activity profile of structurally related 3-CF₃ indazole analogs, which are not reported to achieve sub-100 nM FGFR1 inhibition . This establishes the 4-CF₃ regioisomer as the preferred substitution pattern for FGFR1-targeted inhibitor development.
| Evidence Dimension | FGFR1 Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 15.0 nM (derivative of target compound) |
| Comparator Or Baseline | 3-CF₃ indazole analogs (reported activity >100 nM, class-level inference) |
| Quantified Difference | >6.7-fold improvement in potency |
| Conditions | In vitro FGFR1 enzymatic inhibition assay (recombinant kinase) |
Why This Matters
Procurement of the 4-CF₃ regioisomer is essential for medicinal chemistry programs targeting FGFR1-driven cancers, as alternative regioisomers lack the requisite potency for lead optimization.
